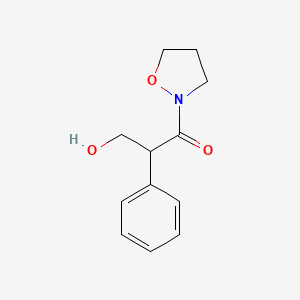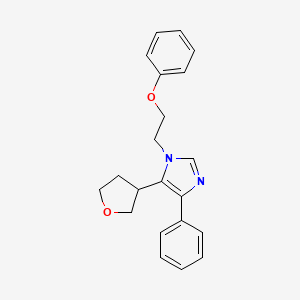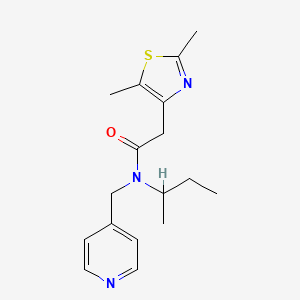
3-Hydroxy-1-(1,2-oxazolidin-2-yl)-2-phenylpropan-1-one
Übersicht
Beschreibung
3-Hydroxy-1-(1,2-oxazolidin-2-yl)-2-phenylpropan-1-one is a compound that belongs to the class of isoxazolidines, which are nitrogen-containing heterocycles. These compounds have gained significant attention due to their broad applications in synthetic materials and biological chemistry. The structure of this compound consists of an isoxazolidine ring attached to a phenyl group and a propanol moiety, making it a versatile compound for various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 3-Hydroxy-1-(1,2-oxazolidin-2-yl)-2-phenylpropan-1-one can be achieved through several synthetic routes. One common method involves the 1,3-dipolar cycloaddition of nitrones with alkenes. For example, the reaction of a nitrone derived from a sugar with vinyl acetate can produce isoxazolidines with high diastereoselectivity . Another approach involves the condensation of acetoxyisoxazolidines with silylated nucleobases, followed by reduction with sodium borohydride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
3-Hydroxy-1-(1,2-oxazolidin-2-yl)-2-phenylpropan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. For instance, the reduction of isoxazolidines with sodium borohydride can yield hydroxylated products . The compound can also undergo substitution reactions with nucleophiles, leading to the formation of various derivatives. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-1-(1,2-oxazolidin-2-yl)-2-phenylpropan-1-one has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, isoxazolidine derivatives have shown potential as antiviral agents, particularly in the synthesis of nucleoside analogues . These compounds can inhibit viral replication and are being explored for their therapeutic potential against various viral infections. Additionally, in the industry, isoxazolidines are used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-1-(1,2-oxazolidin-2-yl)-2-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. Isoxazolidine derivatives can act as inhibitors of enzymes involved in viral replication, thereby preventing the proliferation of viruses . The compound’s structure allows it to bind to the active sites of these enzymes, blocking their activity. Additionally, the hydroxyl group in the propanol moiety can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
3-Hydroxy-1-(1,2-oxazolidin-2-yl)-2-phenylpropan-1-one can be compared with other similar compounds, such as 3-(2-isoxazolidinyl)propanoic acid hydrochloride and 3-(3-fluorophenyl)-4-[3-(2-isoxazolidinyl)propanoyl]-2-piperazinone . These compounds share the isoxazolidine core but differ in their substituents, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications.
Eigenschaften
IUPAC Name |
3-hydroxy-1-(1,2-oxazolidin-2-yl)-2-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-9-11(10-5-2-1-3-6-10)12(15)13-7-4-8-16-13/h1-3,5-6,11,14H,4,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMLYPVPKNACIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(OC1)C(=O)C(CO)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(3-thienylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B4248934.png)

![5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide](/img/structure/B4248961.png)
![1-{3-[6-(isopropylamino)pyrimidin-4-yl]phenyl}ethanone](/img/structure/B4248966.png)
![1-[(3-methoxyphenyl)methyl]-N-[[1-(2-methylphenyl)pyrazol-4-yl]methyl]piperidin-3-amine](/img/structure/B4248970.png)
![1-[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylbenzyl)-N-methylmethanamine](/img/structure/B4248974.png)
![1-allyl-N-{4-[(dimethylamino)sulfonyl]benzyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B4248979.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(3-fluoro-4-methylbenzyl)benzamide](/img/structure/B4248985.png)
![1-[(3-Ethoxyphenyl)methyl]-3-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-1-methylurea](/img/structure/B4248988.png)
![4-(4-chlorophenyl)-5-[(methylamino)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B4249003.png)
![[3-benzyl-3-(hydroxymethyl)piperidin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B4249010.png)
![ethyl 2-[2-({3-[(3,5-dimethylphenyl)amino]-3-oxopropanoyl}amino)ethyl]-1,3-thiazole-4-carboxylate](/img/structure/B4249012.png)
![1-{3-[1-(1-benzothien-2-ylmethyl)-4-piperidinyl]propanoyl}-4-ethylpiperazine](/img/structure/B4249013.png)
